BenchChemオンラインストアへようこそ!

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Rho kinase inhibition stereochemistry neurite outgrowth

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate (CAS 672314-62-4), also named (1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine, is a chiral building block belonging to the class of N-Boc-protected cyclohexyl amino alcohols (molecular formula C₁₄H₂₇NO₃, MW 257.37 g/mol). The compound features a tert-butyloxycarbonyl (Boc)-protected primary amine at the α-carbon of an ethyl side chain attached to a trans-1,4-disubstituted cyclohexane ring bearing a hydroxymethyl group at the 4-position.

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
CAS No. 672314-62-4
Cat. No. B3149416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
CAS672314-62-4
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H27NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h10-12,16H,5-9H2,1-4H3,(H,15,17)/t10-,11?,12?/m1/s1
InChIKeyBEAWRTRJAJDVTC-VOMCLLRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate (CAS 672314-62-4): Chiral Intermediate for Rho Kinase Inhibitor Synthesis


tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate (CAS 672314-62-4), also named (1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine, is a chiral building block belonging to the class of N-Boc-protected cyclohexyl amino alcohols (molecular formula C₁₄H₂₇NO₃, MW 257.37 g/mol) . The compound features a tert-butyloxycarbonyl (Boc)-protected primary amine at the α-carbon of an ethyl side chain attached to a trans-1,4-disubstituted cyclohexane ring bearing a hydroxymethyl group at the 4-position. Its primary documented role is as a synthetic intermediate en route to the Rho kinase (ROCK) inhibitor Y-27632 and structurally related neurite outgrowth promoters [1]. The (R)-absolute configuration at the amine-bearing stereogenic center is essential for the biological activity of the downstream pharmacophore.

Why Substituting tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate with a Racemate or Close Analog Compromises Downstream Biological Activity


Generic substitution of this (R)-configured intermediate with its (S)-enantiomer (CAS 672314-63-5) or racemic mixture is precluded by the well-established stereochemistry–activity relationship in the target Rho kinase inhibitor pharmacophore. In the study by Gingras et al., the deprotected (R)-enantiomer ((+)-1, Y-27632) inhibited Rho kinase activity to 12 ± 6% of control at 10 µM and promoted neurite outgrowth in NG108-15 cells to 68–70% at 35 µM, whereas the (S)-enantiomer ((−)-1) showed negligible kinase inhibition (100% of control) and only 1–2% neurite outgrowth [1]. Because the Boc-protected intermediate carries the same stereocenter that ultimately defines the pharmacophore's chirality, procurement of the incorrect enantiomer or a racemate propagates stereochemical error through the entire synthetic sequence, yielding an inactive or substantially attenuated final product.

Quantitative Differentiation Evidence for tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate (CAS 672314-62-4)


Stereochemistry-Dependent Rho Kinase Inhibition: (R)- vs. (S)-Enantiomer Activity Contrast in the Downstream Pharmacophore

The (R)-configurated Boc-protected intermediate (CAS 672314-62-4) is the direct precursor to the pharmacologically active (R)-enantiomer of Y-27632. In the pivotal study by Gingras et al. (2004), the deprotected (R)-enantiomer ((+)-1) reduced Rho kinase activity to 12 ± 6% of control at 10 µM, whereas the deprotected (S)-enantiomer ((−)-1) left kinase activity at 100 ± 6% of control, indicating essentially no inhibition [1]. This represents an approximately 8.3-fold difference in residual kinase activity favoring the (R)-configuration. Because the stereocenter is set at the intermediate stage (compound 9 in Scheme 1 of Gingras et al.), the enantiomeric identity of the Boc-protected precursor directly determines the activity of the final pharmacophore.

Rho kinase inhibition stereochemistry neurite outgrowth

Neurite Outgrowth Promotion: (R)- vs. (S)-Enantiomer Functional Contrast in NG108-15 Cells

The functional consequence of stereochemistry is further demonstrated in a cell-based neurite outgrowth assay. The deprotected (R)-enantiomer derived from the target intermediate promoted neurite outgrowth in 68 ± 15% and 70 ± 10% of NG108-15 cells at 35 µM (two independent determinations), whereas the (S)-enantiomer showed only 1 ± 2% and 2 ± 3% neurite outgrowth under identical conditions [1]. The vehicle control (0.35% DMSO) yielded 5.7% baseline neurite outgrowth. This ~35- to 70-fold difference in functional biological response underscores the criticality of the (R)-configuration carried by CAS 672314-62-4.

neurite outgrowth neuroregeneration ROCK inhibition

Side-Chain Structural Differentiation: α-Methyl-Branched vs. Linear Aminomethyl Intermediates

CAS 672314-62-4 possesses an α-methyl branch (ethyl side chain with amine at the benzylic-type position) that distinguishes it from the simpler trans-4-(Boc-aminomethyl)cyclohexanemethanol (CAS 172348-63-9; MW 243.35 g/mol, C₁₃H₂₅NO₃), which lacks the methyl substitution . This structural difference is functionally significant: the Gingras et al. study demonstrated that alkyl side-chain length directly modulates both Rho kinase inhibition and neurite outgrowth potency. The n-propyl analog ((+)-2) showed reduced kinase inhibition (48 ± 23% residual activity vs. 12 ± 6% for the methyl analog) and diminished neurite outgrowth, while the n-octyl analog ((−)-3) was completely inactive (0% neurite outgrowth, cell rounding observed) [1]. The α-methyl branch is therefore the optimal side-chain architecture for maintaining downstream biological potency, and intermediates lacking this feature (such as CAS 172348-63-9) cannot serve as direct substitutes.

synthetic intermediate chiral building block ROCK inhibitor synthesis

Positional Differentiation: Hydroxymethyl at C4 vs. Alternative Substitution Patterns on the Cyclohexane Ring

The target compound features a trans-1,4-disubstituted cyclohexane scaffold with the hydroxymethyl group at the 4-position and the Boc-protected aminoethyl group at the 1-position. This contrasts with alternative regioisomers such as tert-butyl [4-(hydroxymethyl)cyclohexyl]carbamate (CAS 239074-29-4), which places the Boc-protected amine directly on the cyclohexane ring rather than on an α-methyl-substituted ethyl side chain [1]. The 1,4-substitution pattern with the ethyl spacer is essential because the downstream amide coupling step in the Gingras synthetic route requires oxidation of the hydroxymethyl to a carboxylic acid, followed by coupling with 4-aminopyridine to form the key carboxamide pharmacophore [2]. Intermediates with the amine directly attached to the ring (CAS 239074-29-4) lack the spatial separation between the amine and carboxylate functionalities required for proper presentation of the pyridyl amide head group to the ROCK ATP-binding pocket.

regiochemistry trans-1,4-disubstituted cyclohexane synthetic intermediate

Y-27632 Synthetic Provenance: Documented Intermediate in the Published Route with 45% Overall Yield

The target compound is explicitly documented as intermediate 9 in the synthetic route to Y-27632 published by Gingras et al. (2004) [1]. In a subsequent practical synthesis by Paleček et al. (2011), Y-27632 was obtained in seven steps with an overall yield of 45% starting from (R)-1-phenylethylamine, demonstrating a robust and scalable route [2]. In the Gingras route, the Boc-protected intermediate 9 (CAS 672314-62-4) is converted to the N-Boc amino acid 10 by silyl ether deprotection and TEMPO/NaClO₂ oxidation (88–92% yield), then coupled to 4-aminopyridine using TBTU/DIEA (63–72% yield), and finally Boc-deprotected with HCl to afford Y-27632 [1]. This establishes the compound as a validated intermediate in a published, peer-reviewed synthetic pathway, distinguishing it from non-validated or proprietary intermediates lacking documented experimental procedures and yields.

Y-27632 synthesis ROCK inhibitor medicinal chemistry

Purity Specification Differentiation: 95% vs. 98% Grades with Implications for Downstream Coupling Efficiency

Commercially, this compound is offered at two predominant purity grades: 95% (e.g., Leyan Cat. No. 1114276; Biomart Cat. No. V13716) and ≥98% (e.g., MolCore NLT 98% grade) . The Boc-protected amine functionality is susceptible to premature deprotection under acidic conditions or upon prolonged storage, generating the free amine impurity. In the downstream TBTU-mediated amide coupling step described by Gingras et al. (yield 63–72%), the presence of free amine impurity would result in competing self-coupling or premature reaction with the activated carboxylic acid, directly reducing the yield of the desired N-Boc amino acid intermediate [1]. For procurement in multi-step synthesis campaigns, the higher purity grade (≥98%) provides greater assurance of consistent coupling stoichiometry and reduced purification burden.

purity Boc-protected amine coupling efficiency

Optimal Procurement and Application Scenarios for tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate (CAS 672314-62-4)


Synthesis of Enantiomerically Pure Y-27632 and ROCK Inhibitor Analogs for Neuroregeneration Research

This compound is the optimal choice for laboratories synthesizing Y-27632 or structure–activity relationship (SAR) analogs targeting the Rho kinase pathway. The (R)-stereochemistry at the intermediate stage ensures that the final deprotected amine possesses the correct configuration for ROCK inhibition, as demonstrated by Gingras et al., where the (R)-enantiomer inhibited Rho kinase activity to 12 ± 6% of control at 10 µM and promoted neurite outgrowth in 68–70% of NG108-15 cells at 35 µM [1]. The published synthetic sequence (TEMPO oxidation to carboxylic acid, TBTU-mediated coupling with 4-aminopyridine, and HCl deprotection) provides a validated, reproducible pathway with documented yields at each step.

Scale-Up and Process Chemistry for cGMP ROCK Inhibitor Production

For process development groups scaling the Y-27632 synthesis, Paleček et al. (2011) demonstrated a practical seven-step route achieving 45% overall yield from (R)-1-phenylethylamine [1]. The Boc-protected intermediate at this oxidation state (alcohol rather than carboxylic acid) offers a stable, storable checkpoint in the synthetic sequence. Procurement of the ≥98% purity grade minimizes the risk of premature Boc deprotection during storage, which could otherwise generate free amine impurities that compete in the subsequent TBTU coupling step (63–72% reported yield) [2].

Chiral Building Block Procurement for Custom ROCK Inhibitor Libraries

Medicinal chemistry programs exploring modifications at the carboxamide head group of Y-27632 (e.g., replacement of 4-pyridyl with 1H-pyrrolo[2,3-b]pyridine-4-yl, reported to yield a 10-fold increase in ROCK inhibitor potency) require the (R)-configured aminoethyl cyclohexane core [1]. CAS 672314-62-4 provides this core with the hydroxymethyl handle for oxidation and subsequent diversification, enabling parallel library synthesis while preserving the essential (R)-stereochemistry. The compound's commercial availability at the 100 mg to gram scale from multiple vendors (CymitQuimica, Leyan, MolCore) supports both initial SAR exploration and follow-up resynthesis needs.

Neuroscience Tool Compound Precursor for Axon Regeneration Studies

For neuroscience laboratories investigating Rho kinase as a target for spinal cord injury repair or CNS axon regeneration, this intermediate enables in-house synthesis of Y-27632 and close analogs for use as research tools. The Gingras et al. study established that inactivation of Rho kinase with Y-27632 (derived from this intermediate) allowed neurons to extend axons on growth-inhibitory myelin substrates in vitro, and in vivo treatment stimulated axon regeneration and functional recovery in mice after spinal cord injury [1]. In-house synthesis from CAS 672314-62-4 provides cost advantages over purchasing the final drug substance and enables the preparation of custom derivatives for mechanistic studies.

Quote Request

Request a Quote for tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.